methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and diverse applications.
Preparation Methods
The synthesis of methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate involves several steps. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methyl thiophene-2-carboxylate under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or enzymes, leading to the disruption of cellular processes essential for the survival of microbial or cancer cells .
Comparison with Similar Compounds
Methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic drug.
Dorzolamide: Utilized in the treatment of glaucoma.
Tioconazole: An antifungal agent.
These compounds share the thiophene nucleus but differ in their substituents and specific applications. The unique structure of this compound, particularly the presence of the hydrazinyl and carboxylate groups, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-7(9-3-4-10(13)19-9)14-15-8-5-6-18-11(8)12(16)17-2/h3-6,15H,1-2H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTKNBKMIZQZEU-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(SC=C1)C(=O)OC)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(SC=C1)C(=O)OC)/C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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